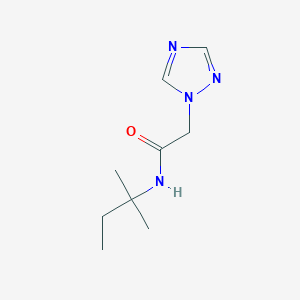
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTA belongs to the class of triazole-based compounds and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory diseases.
Wirkmechanismus
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide acts by inhibiting the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of the amino acid methionine. Inhibition of SAHH leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the production of S-adenosylmethionine (SAM). SAM is an important methyl donor in various biochemical reactions, and its depletion leads to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and viruses, making it a potential treatment for infectious diseases. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide. One potential direction is the development of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of infectious and inflammatory diseases. Another potential direction is the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide and its effects on various biochemical pathways.
Synthesemethoden
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-methylbutan-2-ol with 1,2,4-triazole-1-acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-9(2,3)12-8(14)5-13-7-10-6-11-13/h6-7H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVZBUSILPSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)

![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)